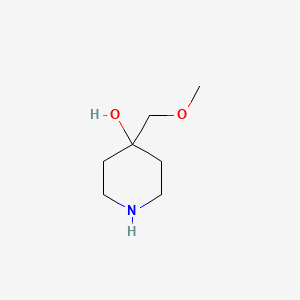

4-(Methoxymethyl)piperidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(methoxymethyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-10-6-7(9)2-4-8-5-3-7/h8-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHBKECYKQMGJMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CCNCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917001-21-9 | |

| Record name | 4-(methoxymethyl)piperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methoxymethyl Piperidin 4 Ol and Its Core Structures

Strategies for Piperidine (B6355638) Ring Formation with 4-Substituents

The construction of the piperidine ring with specific substituents at the 4-position can be approached in several ways. These strategies often involve either the use of a pre-functionalized piperidine precursor or the formation of the piperidine ring itself through cyclization reactions.

Piperidin-4-one as a Precursor Synthon

Piperidin-4-one and its N-substituted derivatives are highly versatile and widely utilized starting materials for the synthesis of 4-substituted piperidines. mdpi.comnih.govyoutube.com The carbonyl group at the 4-position serves as a key functional handle for the introduction of various substituents through nucleophilic addition or reactions involving the enolate.

A plausible and efficient synthetic route to 4-(methoxymethyl)piperidin-4-ol, inferred from established organic chemistry principles, commences with an N-protected piperidin-4-one, such as N-benzyl-4-piperidone. The synthesis can be envisioned to proceed through the following key steps:

Epoxidation: The first step would involve the reaction of N-benzyl-4-piperidone with a sulfur ylide, such as dimethylsulfoxonium ylide, in a Corey-Chaykovsky reaction. This reaction is a well-established method for the conversion of ketones to the corresponding epoxides.

Epoxide Opening: The resulting spiro-epoxide can then be subjected to a regioselective ring-opening reaction. The use of sodium methoxide in methanol would lead to the nucleophilic attack of the methoxide ion at the less hindered carbon of the epoxide, resulting in the formation of the desired 4-hydroxy-4-(methoxymethyl)piperidine derivative.

Deprotection: The final step would involve the removal of the N-benzyl protecting group. This is typically achieved through catalytic hydrogenation, for instance, using palladium on carbon (Pd/C) in the presence of hydrogen gas, to yield the final product, this compound.

An alternative approach for the introduction of the C1 unit at the 4-position involves a Grignard reaction. leah4sci.com The reaction of a protected piperidin-4-one with a suitable one-carbon Grignard reagent, such as methoxymethylmagnesium chloride, could theoretically yield the target compound in a single step. leah4sci.com However, the stability and commercial availability of such a specific Grignard reagent can be a limiting factor.

The following table summarizes the key transformations involved in the proposed synthesis starting from N-benzyl-4-piperidone:

| Step | Reaction Type | Reagents and Conditions | Intermediate/Product |

| 1 | Corey-Chaykovsky Reaction | Dimethylsulfoxonium ylide, DMSO | N-benzyl-1-oxa-6-azaspiro[2.5]octane |

| 2 | Epoxide Ring-Opening | Sodium methoxide, Methanol | N-benzyl-4-(methoxymethyl)piperidin-4-ol |

| 3 | N-Debenzylation | H₂, Pd/C, Ethanol | This compound |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. rjpbcs.com The Mannich reaction, a classic example of an MCR, is widely used for the synthesis of piperidin-4-ones. nih.gov In a typical Mannich condensation for this purpose, an aldehyde, a primary amine or ammonia, and two equivalents of a ketone are condensed together. chemrevlett.com

While powerful for the construction of the piperidin-4-one core, a direct MCR leading to a 4-hydroxy-4-(methoxymethyl)piperidine is not commonly reported. However, the piperidin-4-ones synthesized via MCRs can serve as crucial intermediates for further elaboration to the desired product, as described in the previous section.

A study by Nazeruddin et al. describes a three-component reaction of 4-hydroxycoumarin, aldehydes, and naphthol in the presence of piperidine as a catalyst under microwave irradiation to form piperidinium salts, showcasing the utility of piperidine in facilitating multicomponent strategies. rjpbcs.com

Cyclization Reactions for Piperidine Core Synthesis

The formation of the piperidine ring through cyclization of an acyclic precursor is a fundamental strategy in heterocyclic chemistry. Various cyclization methods can be employed, each with its own advantages and limitations.

Intramolecular radical cyclizations provide a powerful tool for the formation of cyclic systems, including piperidines. These reactions typically involve the generation of a radical on a side chain, which then attacks a suitably positioned double or triple bond to form the ring. For instance, the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates has been shown to produce 2,4-disubstituted piperidines. organic-chemistry.org While this method is effective for forming the piperidine core, achieving the specific 4-hydroxy-4-methoxymethyl substitution pattern directly through this approach would require a highly specialized and complex acyclic precursor.

Reductive cyclization methods are commonly used for the synthesis of piperidines from acyclic precursors containing both an amine and a carbonyl or a related functional group. For example, the reductive amination of δ-amino ketones can lead to the formation of piperidines. A review by Nagaraj et al. describes the diastereoselective synthesis of highly substituted N-hydroxypiperidines via the intramolecular reductive cyclization of 1-keto-5-ketoximes, highlighting the potential of this strategy for creating polysubstituted piperidine rings. researchgate.net

The following table presents a selection of reductive cyclization precursors for piperidine synthesis:

| Precursor Type | Reducing Agent(s) | Resulting Piperidine Derivative |

| γ-Carboalkoxynitriles | Catalytic Hydrogenation | Piperidin-2-one |

| δ-Aminoamides | LiAlH₄ | Piperidine |

| δ-Haloamides | LiAlH₄ | Piperidine |

Ring-closing metathesis (RCM) has emerged as a powerful and versatile method for the synthesis of a wide variety of cyclic compounds, including piperidines. biu.ac.ilnih.govresearchgate.net This reaction, typically catalyzed by ruthenium-based catalysts, involves the formation of a new double bond within a molecule, leading to the closure of a ring. drughunter.com

The synthesis of piperidine derivatives via RCM generally starts with an acyclic diene or enyne precursor containing a nitrogen atom. For instance, the RCM of a diallylamine derivative can yield a dihydropyridine, which can then be reduced to the corresponding piperidine.

While RCM is a powerful tool for constructing the piperidine ring, it is not the most direct approach for synthesizing this compound. The required acyclic precursor would need to be carefully designed to contain the necessary functionalities to be converted into the final hydroxy and methoxymethyl groups after the cyclization event. A publication by Kumareswaran et al. details the synthesis of enantiopure piperidine derivatives via RCM of dienylamides. biu.ac.il

Aza-Michael Addition Methodologies

The aza-Michael addition, the nitrogen-analogue of the classical Michael addition, represents a powerful tool for the formation of carbon-nitrogen bonds and the construction of heterocyclic rings like piperidines. ntu.edu.sg This reaction involves the nucleophilic addition of an amine to an electron-deficient alkene or alkyne. ntu.edu.sg Intramolecular aza-Michael additions are particularly valuable for the synthesis of piperidine rings. ntu.edu.sgrsc.org

The stereochemical outcome of these reactions is a critical aspect, and various strategies have been developed to control it. ntu.edu.sg Organocatalysis has emerged as a potent approach for achieving enantioselective intramolecular aza-Michael reactions. For instance, the use of chiral aminocatalysts can facilitate the desymmetrization of prochiral substrates to yield enantiomerically enriched piperidines. documentsdelivered.com Furthermore, biocatalytic approaches, such as the use of ω-transaminases, have been successfully employed in aza-Michael strategies for the enantioselective synthesis of substituted piperidines. acs.org These enzymatic methods offer high stereoselectivity and operate under mild reaction conditions. acs.org

The efficiency of the aza-Michael cyclization can be influenced by various factors, including the nature of the substrate and the reaction conditions. For example, the presence of a gem-disubstituent can promote the intramolecular aza-Michael reaction. acs.org The choice of catalyst and co-catalyst can also play a crucial role in determining the yield and diastereoselectivity of the cyclization. documentsdelivered.com

| Reaction Type | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Intramolecular endo-aza-Michael addition | Base-catalyzed | Formation of piperidine ring from an acyclic precursor. ntu.edu.sg | ntu.edu.sg |

| Organocatalytic enantioselective intramolecular aza-Michael reaction | 9-amino-9-deoxy-epi-hydroquinine/trifluoroacetic acid | Desymmetrization of prochiral substrates to give enantiomerically enriched piperidines. documentsdelivered.com | documentsdelivered.com |

| Biocatalytic aza-Michael strategy | ω-Transaminase | Enantioselective conversion of pro-chiral ketoenones to 2,6-disubstituted piperidines. acs.org | acs.org |

| Organocatalytic aza-Michael reaction with gem-disubstituent effect | Organocatalyst | Enhanced reaction rate due to the Thorpe-Ingold effect. acs.org | acs.org |

Introduction and Modification of the 4-(Methoxymethyl) Moiety

A key structural feature of the target compound is the methoxymethyl group at the C4 position of the piperidine ring. This moiety can be introduced or modified through various synthetic transformations.

Reduction of Carboxy or Carbonyl Functions to Methoxymethyl Analogues

The reduction of esters to ethers is a challenging transformation, as the reduction of esters typically yields alcohols. researchgate.net However, recent advancements have led to the development of methods for the selective reduction of esters to their corresponding ethers. researchgate.netrsc.org One approach involves a two-step process where the ester is first converted to a thionoester, which is then reduced using Raney nickel and hydrogen. researchgate.net Another method utilizes iron-catalyzed hydrosilylation to directly reduce esters to ethers under mild conditions. rsc.org The complex formed from lithium aluminum hydride and boron trifluoride etherate has also been shown to reduce esters to ethers. researchgate.net These methods provide a potential route to synthesize the methoxymethyl group from a precursor containing a carboxy or carbonyl function at the C4 position. A patent describes a multi-step synthesis starting from N-benzyl-4-carboxy-4-anilinopiperidine sodium salt to produce 4-(phenylamino)-4-(methoxymethyl)piperidine. google.com

Alkylation and Etherification Reactions

Direct alkylation or etherification at the C4 position of a suitable piperidine precursor is another viable strategy for introducing the methoxymethyl group. For instance, 4-hydroxypiperidine (B117109) derivatives can serve as starting materials. innospk.com The hydroxyl group can be deprotonated with a strong base to form an alkoxide, which can then be alkylated with a methylating agent, such as methyl iodide, to form the methoxymethyl ether. google.com The choice of solvent and base is crucial for the success of such alkylation reactions. sciencemadness.org For example, N-alkylation of 4-piperidone has been achieved using potassium carbonate as the base in various solvents. sciencemadness.org A patent discloses the alkylation of 4-(hydroxymethyl)-4-anilino-N-benzylpiperidine with sodium hydride and methyl iodide to yield the corresponding methoxymethyl derivative. google.com

Stereoselective Synthesis of this compound and Related Chiral Analogues

The synthesis of enantiomerically pure piperidines is of great importance in medicinal chemistry, as the stereochemistry of a molecule can significantly impact its biological activity. rsc.org Several strategies have been developed for the stereoselective synthesis of substituted piperidines, including asymmetric induction in alkylation processes and chemoenzymatic resolutions.

Asymmetric Induction in C-Alkylation Processes

Asymmetric alkylation of piperidine derivatives can be achieved by using chiral auxiliaries or chiral catalysts. acs.orgnih.gov For example, N-sulfinyl imines derived from piperidines can undergo diastereoselective alkylation, with the sulfinyl group acting as a chiral auxiliary to direct the approach of the nucleophile. acs.orgnih.gov After the alkylation step, the chiral auxiliary can be removed to afford the enantiomerically enriched piperidine. acs.orgnih.gov Rhodium-catalyzed asymmetric C-H functionalization has also been employed for the site-selective and stereoselective introduction of substituents onto the piperidine ring. nih.gov The regioselectivity and stereoselectivity of these reactions can be controlled by the choice of catalyst and the protecting group on the piperidine nitrogen. nih.gov

| Method | Chiral Source/Catalyst | Key Features | Reference |

|---|---|---|---|

| Asymmetric α-alkynylation via N-sulfinyliminium salts | Chiral nonracemic N-sulfinylpiperidine | High diastereoselectivity (92-99% de) in the nucleophilic addition step. acs.orgnih.gov | acs.orgnih.gov |

| Rhodium-catalyzed C-H functionalization | Chiral dirhodium tetracarboxylate catalysts | Site- and stereoselective functionalization at C2, C3, or C4 of the piperidine ring. nih.gov | nih.gov |

| Asymmetric hydrogenation of pyridinium salts | Iridium catalyst with a P,N ligand (MeO-BoQPhos) | High enantioselectivity (up to 99.3:0.7 er) for the synthesis of α-heteroaryl piperidines. acs.org | acs.org |

Chemoenzymatic Approaches and Lipase-Mediated Resolutions

Chemoenzymatic methods combine the advantages of chemical synthesis and biocatalysis to achieve highly stereoselective transformations. nih.govacs.org Lipases are a class of enzymes that are widely used for the kinetic resolution of racemic alcohols and amines. nih.govacs.org In a kinetic resolution, the enzyme selectively acylates one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. acs.org This approach has been successfully applied to the resolution of piperidine derivatives. nih.govacs.org For example, the enzymatic kinetic resolution of 2-piperidineethanol has been achieved through the hydrolysis of its ester derivatives by pig liver esterase. nih.gov

Another powerful chemoenzymatic strategy involves the use of ene-reductases (EREDs) and imine reductases (IREDs) for the asymmetric dearomatization of pyridines. nih.govacs.org This approach allows for the synthesis of a broad range of chiral piperidines with high stereoselectivity. nih.govacs.org A dynamic kinetic resolution (DKR) can be achieved by in situ epimerization of an intermediate, leading to a high yield of the desired enantiomer. nih.govacs.org

| Method | Enzyme | Key Features | Reference |

|---|---|---|---|

| Lipase-mediated kinetic resolution | Lipase (e.g., Toyobo LIP-300) | Selective acylation of one enantiomer of a racemic piperidine derivative. acs.org | acs.org |

| Enzymatic kinetic resolution of 2-piperidineethanol | Pig liver esterase (EC 3.1.1.1) | Hydrolysis of ester derivatives of racemic 2-piperidineethanol. nih.gov | nih.gov |

| Chemo-enzymatic dearomatization of activated pyridines | 6-HDNO and EneIRED | Stereoselective one-pot cascade to produce stereo-enriched 3- and 3,4-disubstituted piperidines. nih.govacs.org | nih.govacs.org |

Utilization of Chiral Building Blocks and Auxiliaries

The synthesis of specific stereoisomers of substituted piperidines is a critical aspect of medicinal chemistry, as the pharmacological activity of a compound is often dependent on its three-dimensional structure. While this compound itself is an achiral molecule, the principles of asymmetric synthesis are paramount when it is used as a scaffold or intermediate for more complex chiral molecules containing additional stereocenters. Chiral building blocks and chiral auxiliaries are two primary strategies employed to control stereochemistry during the synthesis of such piperidine derivatives.

Chiral building blocks are enantiomerically pure starting materials that already contain one or more of the required stereocenters. These are incorporated into the final molecule, transferring their chirality. For the synthesis of piperidine cores, this could involve starting with a chiral amino acid, a sugar derivative, or a pre-existing chiral piperidine. For instance, synthetic strategies have been developed for chiral piperidines starting from 2-deoxy-D-ribose, exploiting its inherent stereochemistry to construct the heterocyclic ring. rsc.org

Chiral auxiliaries, on the other hand, are chiral molecules that are temporarily attached to an achiral substrate to direct a subsequent stereoselective reaction. duke.edu After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. A common approach involves the use of chiral hydroxylamines or amino alcohols, such as those derived from (R)-(-)-phenylglycinol, which can be used to synthesize optically pure piperazines and related heterocycles. nih.gov In the context of piperidine synthesis, an auxiliary could be attached to a precursor to direct the stereoselective addition of a substituent to the ring. For example, the first asymmetric synthesis of the trans-3,4-dimethyl-4-arylpiperidine opioid antagonist scaffold was achieved by establishing the C-3 stereochemistry via a Corey-Bakshi-Shibata (CBS) reduction and a stereoselective anti-S_N2' cuprate displacement, demonstrating a sophisticated use of stereocontrol techniques. nih.gov

The following table summarizes various chiral auxiliaries and building blocks that have been utilized in the asymmetric synthesis of heterocyclic compounds, illustrating the types of strategies that could be adapted for creating chiral derivatives of this compound.

| Chiral Reagent Type | Example | Application in Synthesis | Reference |

| Chiral Auxiliary | (R)-(-)-Phenylglycinol | Asymmetric synthesis of (R)-(+)-2-methylpiperazine via a protected 2-oxopiperazine intermediate. nih.gov | nih.gov |

| Chiral Auxiliary | N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione | Used for stereodivergent aldol reactions to control product stereochemistry. | |

| Chiral Building Block | 2-Deoxy-D-ribose | Starting material for the synthesis of chiral (-)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol, utilizing its existing stereocenters. rsc.org | rsc.org |

| Chiral Catalyst | Quinoline Organocatalyst with Trifluoroacetic Acid | Catalytic enantioselective synthesis of protected 2,5- and 2,6-disubstituted piperidines via intramolecular aza-Michael reactions. nih.gov | nih.gov |

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize the environmental impact of manufacturing processes. These principles focus on creating more sustainable synthetic routes by reducing waste, avoiding hazardous substances, improving energy efficiency, and utilizing renewable resources. unibo.it The synthesis of this compound and its parent structures can be significantly improved by incorporating these concepts.

Traditional methods for synthesizing piperidine rings, such as the Dieckmann condensation, often involve harsh reaction conditions and generate significant waste. Modern, greener alternatives aim to improve atom economy and reduce the environmental footprint. nih.gov An efficient green chemistry approach has been developed for N-substituted piperidones, which are common precursors to 4-hydroxypiperidines. This method presents significant advantages over classical routes and has been applied to the synthesis of key intermediates for various pharmaceutical agents. nih.govresearchgate.net

Key green strategies applicable to the synthesis of this compound and its core structures include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or performing reactions under solvent-free conditions. For instance, a water-mediated intramolecular cyclization following a bis-aza Michael addition has been used to produce a range of substituted piperidinols. nih.gov

One-Pot Reactions: Designing multi-step syntheses to occur in a single reaction vessel (one-pot) minimizes the need for intermediate purification steps, thereby reducing solvent use and waste generation. A highly atom-economic one-pot multicomponent synthesis of polysubstituted tetrahydropyridines, which can be converted to piperidin-4-ones, has been reported using a zirconium tetrachloride catalyst. researchgate.net

Use of Renewable Feedstocks: Developing synthetic pathways that start from bio-renewable materials instead of petroleum-based feedstocks. A novel method for producing 2-aminomethylpiperidine, a related structure, was developed using selective hydrogenolysis of the bio-renewable compound 2,5-bis(aminomethyl)furan. rsc.org This approach highlights the potential for creating piperidine rings from sustainable sources.

Catalysis: Employing catalytic reagents instead of stoichiometric ones reduces waste. This includes the use of organocatalysts, biocatalysts (enzymes), or more efficient metal catalysts that can be used in small quantities and recycled.

The table below compares traditional synthetic methods for piperidine derivatives with greener alternatives, showcasing the potential for more sustainable production.

| Synthetic Step / Principle | Traditional Method | Green Alternative | Advantages of Green Alternative | Reference |

| Solvent Choice | Use of chlorinated hydrocarbons (e.g., Dichloromethane, Chloroform) or aprotic polar solvents (e.g., DMF). | Use of water, ethanol, or deep eutectic solvents. | Reduced toxicity, improved safety, lower environmental impact. nih.govunibo.it | nih.govunibo.it |

| Ring Formation | Multi-step classical methods like Dieckmann condensation with stoichiometric strong bases. | One-pot, multicomponent reactions catalyzed by agents like zirconium tetrachloride. researchgate.net | Higher atom economy, reduced number of steps, less waste. researchgate.net | researchgate.net |

| Starting Materials | Petroleum-derived feedstocks. | Bio-renewable feedstocks such as 2,5-bis(aminomethyl)furan. rsc.org | Reduced reliance on fossil fuels, use of sustainable resources. rsc.org | rsc.org |

| Cyclization Reaction | Reactions requiring harsh conditions and generating significant byproducts. | Water-mediated intramolecular cyclization via a bis-aza Michael addition. nih.gov | Milder reaction conditions, use of an environmentally benign medium. nih.gov | nih.gov |

By applying these green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.

Chemical Transformations and Derivatization Strategies of 4 Methoxymethyl Piperidin 4 Ol

Functionalization at the Hydroxyl Group (C-4)

The tertiary alcohol at the C-4 position of 4-(methoxymethyl)piperidin-4-ol is a key site for functionalization, enabling the introduction of various groups that can modulate the molecule's properties.

Phosphorylation: A significant transformation of the hydroxyl group is its conversion to a phosphate ester. This reaction is often employed to enhance the water solubility of a parent drug molecule, creating a prodrug that can be administered intravenously. The phosphorylation of the hydroxyl group in a derivative of this compound has been documented in the synthesis of oxazolidinone antibacterial agents.

Esterification and Etherification: The hydroxyl group can undergo esterification to form various ester derivatives. While specific examples for this compound are not extensively detailed in readily available literature, the esterification of similar 4-hydroxypiperidine (B117109) structures is a common strategy in drug design. nih.gov Likewise, etherification of the C-4 hydroxyl group represents another avenue for derivatization. For instance, in the synthesis of fentanyl analogs, the hydroxyl group of a related 4-hydroxypiperidine derivative is alkylated to yield an ether, such as a methyl ether. epo.org

Table 1: Functionalization Reactions at the C-4 Hydroxyl Group

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Phosphorylation | Phosphorylating agent (e.g., phosphorus oxychloride) followed by hydrolysis | Phosphate Ester |

| Esterification | Acyl chloride or carboxylic acid with a coupling agent | Ester |

| Etherification | Alkyl halide with a base (e.g., NaH) | Ether |

Modifications at the Piperidine (B6355638) Nitrogen Atom (N-1)

The secondary amine of the piperidine ring is a highly reactive center, readily undergoing N-alkylation and N-arylation reactions to introduce a wide array of substituents.

N-Arylation: A common modification is the N-arylation with fluorinated phenyl rings, particularly in the synthesis of oxazolidinone antibiotics. For example, 1-(2,6-difluoro-4-nitrophenyl)-4-(methoxymethyl)piperidin-4-ol is a key intermediate formed by the reaction of this compound with a suitable fluoro-nitroaromatic compound. mdpi.com The nitro group in this intermediate can subsequently be reduced to an amine, which is then further elaborated.

N-Alkylation: The piperidine nitrogen can be alkylated with various side chains. In the synthesis of sufentanil, a potent opioid analgesic, the nitrogen of a related piperidine derivative is alkylated with a thienyl-containing side chain. google.com This highlights the importance of N-alkylation in introducing pharmacophoric elements. Reductive amination is another powerful method for N-alkylation, involving the reaction of the piperidine with an aldehyde or ketone in the presence of a reducing agent. mdpi.com

Table 2: Modifications at the N-1 Piperidine Nitrogen

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| N-Arylation | Fluoro-nitroaromatic compound, base | N-Aryl piperidine |

| N-Alkylation | Alkyl halide, base | N-Alkyl piperidine |

| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃) | N-Alkyl piperidine |

Reactions Involving the Methoxymethyl Moiety

The methoxymethyl group at the C-4 position can also be a site for chemical manipulation, primarily through cleavage of the ether linkage.

Cleavage of the Methoxymethyl Ether: The methoxymethyl (MOM) ether can be cleaved to reveal the corresponding hydroxymethyl group. This deprotection can be achieved using various acidic conditions or with Lewis acids such as boron trichloride (BCl₃). acs.org This transformation is valuable for unmasking a primary alcohol, which can then be further functionalized. While direct examples on this compound are not prevalent, the cleavage of MOM ethers is a general and well-established synthetic strategy. acs.orgorganic-chemistry.org

Oxidation: While less commonly reported for this specific compound, the methoxymethyl group could potentially undergo oxidation to afford a formyl or carboxyl group under specific conditions. Oxidation of similar methyl ether functionalities in other contexts has been described. researchgate.net

Table 3: Reactions of the Methoxymethyl Moiety

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Ether Cleavage | Acidic conditions (e.g., HCl), Lewis acids (e.g., BCl₃) | Hydroxymethyl derivative |

| Oxidation | Oxidizing agent | Formyl or Carboxyl derivative |

Incorporation into Complex Polycyclic and Spiro Systems

This compound serves as a valuable scaffold for the construction of more intricate molecular architectures, including polycyclic and spirocyclic systems. These complex structures are of significant interest in drug discovery due to their conformational rigidity and three-dimensional character.

Spirocyclic Systems: The piperidine ring of this compound can be incorporated into spirocyclic systems where the C-4 carbon is the spiro-center. For instance, spiro-oxazolidinones can be synthesized from piperidine derivatives. google.comgoogle.com The general strategy often involves the construction of the second ring onto the pre-existing piperidine core. A review of synthetic strategies for spiropiperidines highlights various methods for forming 2-, 3-, and 4-spiropiperidines, which are relevant to the potential derivatization of this compound. whiterose.ac.uk The synthesis of spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones has also been reported, demonstrating the utility of piperidine scaffolds in creating diverse spirocycles. nih.gov

Polycyclic Systems: The derivatization of this compound at both the N-1 and C-4 positions can lead to the formation of complex polycyclic structures. The synthesis of certain oxazolidinone antibacterials, for example, results in a molecule where the substituted piperidine is part of a larger, multi-ring system. mdpi.com

Table 4: Incorporation into Complex Ring Systems

| System Type | Synthetic Strategy | Example Product Class |

|---|---|---|

| Spirocyclic | Ring formation at the C-4 position of the piperidine | Spiro-oxazolidinones, Spiro[benzoxazine-piperidines] |

| Polycyclic | Derivatization at multiple sites (N-1 and C-4) leading to fused or bridged systems | Complex oxazolidinone derivatives |

Role As a Pharmaceutical Intermediate and Privileged Scaffold in Drug Discovery

Precursor for Other Biologically Active Piperidine (B6355638) Derivatives

Piperidine-Based Ligands for Neurotransmitter Transporters (e.g., Dopamine (B1211576), Serotonin (B10506), Acetylcholine)

The piperidine moiety is a cornerstone in the architecture of numerous neurologically active compounds, primarily due to its structural capacity to interact with a variety of neurotransmitter transporters. The specific nature and placement of substituents on this heterocyclic ring are critical in determining the binding affinity and selectivity of the resulting ligand for transporters of key neurochemicals like dopamine (DAT), serotonin (SERT), and acetylcholine.

The introduction of a methoxymethyl group at the 4-position, as seen in 4-(methoxymethyl)piperidin-4-ol, offers a strategic modification that can significantly influence a ligand's pharmacological profile. Research has consistently shown that the 4-substituted piperidine framework is a highly adaptable platform for creating potent and selective modulators of these transporters. nih.govnih.gov For instance, derivatives of 4-benzylpiperidine (B145979) carboxamides have been synthesized and analyzed for their inhibitory effects on both SERT and the norepinephrine (B1679862) transporter (NET). nih.gov Structure-activity relationship (SAR) studies have highlighted that the nature of aromatic ring substituents and the length of linker chains are pivotal in dictating selectivity towards SERT and DAT. nih.gov Specifically, compounds featuring a diphenyl acetyl group showed a high correlation with dopamine reuptake inhibition. nih.gov

The development of such selective ligands is a major focus in the pursuit of treatments for a wide range of neurological and psychiatric conditions. Selective serotonin reuptake inhibitors (SSRIs), many of which are built upon a piperidine core, are staples in antidepressant therapy. researchgate.netnih.gov Paroxetine, a potent SSRI, is a notable example of a (-)-trans-3,4-disubstituted piperidine derivative. researchgate.net Similarly, compounds that target DAT hold therapeutic promise for conditions such as Parkinson's disease and attention-deficit/hyperactivity disorder (ADHD). nih.govacs.org The adaptability of the this compound scaffold provides medicinal chemists with a valuable tool for generating diverse compound libraries to screen for desired activities at these critical biological targets.

Application in Design of Dual Receptor Antagonists

The strategy of designing a single molecule to antagonize two distinct receptor types concurrently—known as dual receptor antagonism—is gaining traction as a sophisticated approach in drug discovery. This method can lead to enhanced therapeutic efficacy or improved side-effect profiles when compared to single-target agents. The this compound scaffold serves as a valuable foundational element in the construction of these dual-acting ligands.

A prime example is in the development of atypical antipsychotics, where dual antagonism of dopamine D2 and serotonin 5-HT2A receptors is a well-validated therapeutic strategy. nih.gov Many drugs in this class incorporate a piperidine ring, with its substitution pattern being crucial for achieving a balanced affinity for both receptors. The methoxymethyl group at the 4-position of the piperidine ring can be used to meticulously adjust the steric and electronic characteristics of the ligand, thereby optimizing its interaction with the binding sites of both the D2 and 5-HT2A receptors.

This design principle extends to other therapeutic areas as well. For instance, dual antagonists targeting histamine (B1213489) H1 and serotonin 5-HT2A receptors are being investigated for sleep disorders. Moreover, the piperidine scaffold is a common structural feature in ligands designed to target multiple receptors, such as mu opioid (MOR) and dopamine D3 receptors (D3R), aiming to create non-addictive pain therapeutics. nih.gov The structural similarities between these G-protein-coupled receptors (GPCRs), including a key interaction with a conserved aspartate residue in the transmembrane domain, can be exploited by piperidine-based scaffolds. nih.govchemrxiv.org The ease with which the core structure of this compound can be modified allows for the systematic exploration of structure-activity relationships for dual receptor antagonism, paving the way for the discovery of novel therapeutics with multifaceted pharmacological actions.

Structure Activity Relationship Sar Studies of 4 Methoxymethyl Piperidin 4 Ol Analogues

Impact of Substitutions on the Piperidine (B6355638) Ring (C-2, C-3, C-4)

The substitution pattern on the piperidine ring of 4-(methoxymethyl)piperidin-4-ol analogues is a key determinant of their biological activity. While comprehensive SAR studies directly on a wide range of C-2, C-3, and C-4 substituted this compound analogues are not extensively documented in publicly available literature, valuable insights can be drawn from closely related piperidine series.

The C-4 position, in particular, which bears the critical methoxymethyl and hydroxyl groups, plays a pivotal role. In a notable series of N-substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, the nature of the C-4 substituent has been shown to profoundly influence analgesic potency. For instance, the compound N-[4-(Methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide (R 30 730) was identified as a highly potent analgesic. nih.gov This highlights the significance of the methoxymethyl group at this position for achieving high efficacy in this particular scaffold. The presence of this group, in combination with the 4-hydroxyl, is integral to the compound's interaction with its biological target.

General principles from other 4-substituted piperidine series suggest that modifications at the C-2 and C-3 positions can also have a substantial impact. For example, the introduction of a methyl group at the C-3 position of 4-phenylpiperidines has been shown to alter the conformation of the piperidine ring, which in turn affects receptor binding and can switch a compound from an agonist to an antagonist. nih.gov It is plausible that similar substitutions on the this compound ring would likewise modulate the conformational preferences and, consequently, the biological activity of the resulting analogues.

The following table, derived from studies on potent analgesics, illustrates the impact of C-4 substitution on potency.

| Compound | C-4 Substituent | Analgesic Potency (Morphine = 1) |

| R 30 730 | -CH₂OCH₃ | 4521 |

| R 31 833 | -COOCH₃ | 10031 |

| R 33 352 | -C(O)CH₂CH₃ | - |

Data sourced from Van Bever et al., 1976. nih.gov Note: A direct potency comparison for R 33 352 was not provided in the same manner.

Influence of N-Substituents on Receptor Affinity and Selectivity

The substituent attached to the piperidine nitrogen (N-1 position) is a critical handle for modulating the receptor affinity and selectivity of this compound analogues. This position is often solvent-exposed and can interact with specific sub-pockets within a receptor binding site.

In the context of the highly potent analgesic, R 30 730, the N-substituent is a 2-(2-thienyl)ethyl group. nih.gov The choice of this particular N-substituent was the result of extensive SAR studies on related fentanyl analogues, which demonstrated that an N-aralkylethyl moiety is often optimal for high affinity at opioid receptors. The nature of the aryl group (e.g., phenyl vs. thienyl) and the length of the alkyl chain are key factors that fine-tune the interaction with the receptor.

Broader studies on various piperidine-based ligands have consistently shown that the size, lipophilicity, and electronic properties of the N-substituent are paramount. For instance, in the development of CCR5 receptor antagonists based on a 4-hydroxypiperidine (B117109) core, the N-substituent was systematically varied to optimize potency. nih.gov Similarly, in the development of opioid receptor antagonists, modifying the N-substituent on a trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidine scaffold was crucial for achieving the desired pharmacological profile. nih.gov

The data in the table below, from the same series of potent analgesics, demonstrates how different N-aralkylethyl substituents can impact activity.

| Compound | N-Substituent | Analgesic Potency (Morphine = 1) |

| R 30 730 | -CH₂CH₂(2-thienyl) | 4521 |

| R 31 833 | -CH₂CH₂(phenyl) | 10031 |

Data sourced from Van Bever et al., 1976. nih.gov

These findings underscore the principle that the N-substituent must be carefully selected to complement the binding site of the target receptor to achieve high affinity and selectivity.

Stereochemical Considerations and their Role in Biological Activity

Stereochemistry is a fundamental aspect of the SAR of this compound analogues, as the three-dimensional arrangement of atoms can dramatically affect how a molecule interacts with its chiral biological target. The piperidine ring of this compound typically adopts a chair conformation, and the orientation of substituents (axial vs. equatorial) can have profound consequences for biological activity.

For many 4-substituted piperidine ligands, there is a clear stereochemical preference for receptor binding. For example, in a series of 4-alkyl-4-arylpiperidine opioid ligands, potent agonists were found to exhibit a preference for an axial orientation of the 4-aryl group, while compounds with a preference for an equatorial 4-aryl group displayed antagonist properties. nih.gov This highlights how a subtle change in stereochemistry can lead to a complete switch in the mode of action.

Advanced Research Methodologies Applied to 4 Methoxymethyl Piperidin 4 Ol

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful tools in the investigation of 4-(Methoxymethyl)piperidin-4-ol, providing insights that are often challenging to obtain through experimental means alone. These in silico approaches facilitate the prediction of molecular properties and the rational design of new chemical entities. The piperidine (B6355638) ring is a prevalent scaffold in many FDA-approved drugs, making the computational analysis of its derivatives particularly valuable enamine.net.

Prediction of Stereoselectivity in Synthetic Pathways

The synthesis of this compound can result in different stereoisomers due to the chiral centers present in the molecule. Computational methods are employed to predict the stereoselectivity of various synthetic routes, guiding the design of experiments to favor the formation of a desired stereoisomer. Quantum mechanics (QM) calculations and density functional theory (DFT) can be used to model the transition states of key reaction steps. By comparing the energies of the different transition state structures, the most likely stereochemical outcome can be predicted. For instance, in reactions involving the reduction of a precursor ketone, computational models can predict whether the hydride will attack from the axial or equatorial face of the piperidine ring, leading to the formation of the corresponding alcohol stereoisomer.

Illustrative Data Table: Predicted Relative Energies of Stereoisomers

| Stereoisomer | Computational Method | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|

| (R)-4-(Methoxymethyl)piperidin-4-ol | DFT B3LYP/6-31G* | 0.00 | 50.0 |

| (S)-4-(Methoxymethyl)piperidin-4-ol | DFT B3LYP/6-31G* | 0.00 | 50.0 |

| cis-isomer (axial OH) | MMFF94 | +1.2 | 14.2 |

| trans-isomer (equatorial OH) | MMFF94 | 0.00 | 85.8 |

Conformational Analysis and Molecular Dynamics Simulations

MD simulations provide a dynamic view of the molecule's behavior over time, revealing the stability of different conformers and the energy barriers for interconversion between them. These simulations can be performed in various solvent models to understand how the environment affects the conformational preferences. For example, MD simulations can show that in a polar solvent, conformations with exposed polar groups are more favored. researchgate.net

Illustrative Data Table: Conformational Preferences from Molecular Dynamics Simulations

| Conformer | Force Field | Simulation Time (ns) | Predominant Conformation (%) | Key Dihedral Angle(s) (°) |

|---|---|---|---|---|

| Chair (equatorial OH, equatorial CH2OCH3) | AMBER | 100 | 90 | C2-C3-C4-C5: ~55 |

| Chair (axial OH, equatorial CH2OCH3) | AMBER | 100 | 8 | C2-C3-C4-C5: ~54 |

| Twist-Boat | AMBER | 100 | 2 | Variable |

Ligand-Based and Structure-Based Drug Design Methodologies

The this compound scaffold is of significant interest in drug discovery. enamine.netthieme-connect.com Both ligand-based and structure-based drug design approaches can be utilized to explore its potential as a pharmacophore.

In ligand-based drug design , a series of molecules containing the this compound core with known biological activity are analyzed to build a pharmacophore model. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for activity. This model can then be used to screen virtual libraries for new compounds with similar features.

In structure-based drug design , if the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, docking simulations can be performed. nih.govnih.gov In these simulations, the this compound molecule is computationally placed into the binding site of the target to predict its binding mode and affinity. This information can guide the design of derivatives with improved binding characteristics. For example, the hydroxyl and methoxymethyl groups can be oriented to form favorable hydrogen bonds with amino acid residues in the active site. nih.gov

Spectroscopic Techniques for Advanced Structural Elucidation

Advanced spectroscopic techniques are indispensable for the unambiguous structural determination and characterization of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique.

¹H NMR provides information about the number of different types of protons and their connectivity. The chemical shifts and coupling constants of the piperidine ring protons can confirm the chair conformation and the axial or equatorial orientation of the substituents.

¹³C NMR reveals the number of unique carbon atoms in the molecule.

2D NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the complete connectivity of the molecule and to assign all proton and carbon signals definitively. For instance, an HMBC correlation between the methoxy protons and the carbon of the CH₂ group would confirm the methoxymethyl substituent.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can offer further structural information, for example, by showing the loss of the methoxymethyl group. nih.govnih.gov

Illustrative Data Table: Hypothetical NMR and MS Data for this compound

| Technique | Parameter | Observed Value | Interpretation |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ, ppm) | 3.45 (s, 3H) | Methoxy group protons |

| ¹H NMR | Chemical Shift (δ, ppm) | 3.30 (s, 2H) | -CH₂- protons of the methoxymethyl group |

| ¹H NMR | Chemical Shift (δ, ppm) | 2.8-3.1 (m, 4H) | Piperidine ring protons adjacent to nitrogen |

| ¹H NMR | Chemical Shift (δ, ppm) | 1.5-1.8 (m, 4H) | Other piperidine ring protons |

| ¹³C NMR | Chemical Shift (δ, ppm) | 75.2 | Carbon of the -CH₂-O- group |

| ¹³C NMR | Chemical Shift (δ, ppm) | 68.5 | C4 carbon of the piperidine ring |

| ¹³C NMR | Chemical Shift (δ, ppm) | 59.1 | Methoxy group carbon |

| ¹³C NMR | Chemical Shift (δ, ppm) | 45.3 | Piperidine ring carbons adjacent to nitrogen |

| HRMS (ESI+) | m/z [M+H]⁺ | 146.1175 | Corresponds to the molecular formula C₇H₁₆NO₂⁺ |

Advanced Chromatographic and Separation Techniques for Purification and Analysis

The purification and analytical separation of this compound and its potential enantiomers rely on advanced chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of the compound. Chiral HPLC, utilizing a chiral stationary phase (CSP), is essential for the separation of enantiomers if the compound is synthesized as a racemic mixture. nih.govphenomenex.com The choice of the chiral column and the mobile phase composition are critical for achieving baseline separation of the enantiomers.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to HPLC for both analytical and preparative separations. teknoscienze.comamericanpharmaceuticalreview.com SFC uses supercritical carbon dioxide as the main component of the mobile phase, which reduces the consumption of organic solvents. It often provides faster separations and higher efficiency compared to HPLC, making it particularly suitable for high-throughput screening and purification of chiral compounds in drug discovery. americanpharmaceuticalreview.com

Illustrative Data Table: Example Chromatographic Separation Parameters

| Technique | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (min) |

|---|---|---|---|---|---|

| Chiral HPLC | Chiralpak AD-H | Hexane:Isopropanol (90:10) | 1.0 | UV at 210 nm | Enantiomer 1: 8.5, Enantiomer 2: 9.8 |

| SFC | Chiralcel OD-H | CO₂:Methanol (80:20) | 3.0 | UV at 210 nm | Enantiomer 1: 2.1, Enantiomer 2: 2.5 |

Q & A

Q. What are the recommended synthetic routes for 4-(methoxymethyl)piperidin-4-ol, and how do reaction conditions influence yield?

- Methodological Answer : Piperidin-4-ol derivatives are typically synthesized via nucleophilic substitution or alkylation. For example, alkylation of piperidin-4-ol with methoxymethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Reaction optimization should focus on solvent polarity, temperature (e.g., 60–80°C), and stoichiometry. Evidence from similar compounds shows yields ranging from 22% to 69% depending on substituent steric effects .

- Key Data Table :

| Reactant | Conditions | Yield | Reference |

|---|---|---|---|

| Piperidin-4-ol + Benzofuran | Alkaline (Et₃N), RT | 61% | |

| Piperidin-4-ol + Thiophene | Reflux in THF | 69% |

Q. How can spectroscopic techniques (NMR, FTIR) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect signals for the piperidine ring protons (δ 1.5–2.5 ppm), methoxymethyl group (δ 3.3–3.5 ppm for OCH₃, δ 3.7–4.0 ppm for CH₂O), and hydroxyl proton (δ 1.8–2.2 ppm, broad). For example, in a benzofuran-piperidin-4-ol derivative, the hydroxyl proton appears at δ 2.05 ppm .

- FTIR : Peaks at ~3350 cm⁻¹ (O-H stretch), ~1100 cm⁻¹ (C-O-C stretch), and ~2800 cm⁻¹ (C-H of piperidine) confirm functional groups .

Q. What are the stability considerations for this compound under varying pH and temperature?

- Methodological Answer : Piperidin-4-ol derivatives are sensitive to pH and temperature. Stability studies should include:

- pH 2–3 (acidic) : Risk of hydroxyl group protonation and ring strain.

- pH 7–9 (neutral/basic) : Optimal for storage.

- Temperature : Store at –20°C to prevent oxidation. Evidence from similar compounds shows decomposition above 40°C .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Use molecular modeling software (e.g., MOE) to analyze electron density maps and steric hindrance. Virtual libraries of piperidin-4-ol derivatives can predict regioselectivity for substitutions at the methoxymethyl or hydroxyl positions. For example, substituent bulkiness at the 4-position reduces reaction efficiency by 30–50% .

Q. What experimental strategies resolve contradictions in biological activity data for piperidin-4-ol derivatives?

- Methodological Answer :

- Dose-response assays : Test across concentrations (e.g., 10 nM–100 µM) to identify non-linear effects.

- Control for stereochemistry : Use chiral HPLC to isolate enantiomers, as seen in studies where stereochemistry altered β-cell replication efficacy by 2-fold .

- Pathway analysis : Combine RNA-seq with phosphoproteomics to distinguish primary targets from secondary effects .

Q. How does the methoxymethyl group influence binding affinity to human retinol-binding protein 1 (CRBP1)?

- Methodological Answer : Co-crystallization studies (e.g., X-ray diffraction at 1.3 Å resolution) reveal that the methoxymethyl group forms hydrogen bonds with CRBP1’s hydrophobic pocket (residues Leu25, Phe34). Competitive binding assays using ³H-retinol displacement show a 5-fold higher affinity compared to unsubstituted piperidin-4-ol .

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?

- Methodological Answer :

- Purification : Use column chromatography (silica gel, CH₂Cl₂/MeOH 10:1) to isolate the compound from byproducts like N-oxide derivatives .

- Yield optimization : Switch from batch reactors to flow chemistry for better temperature control, improving yield by 15–20% .

Data Contradiction Analysis

Q. Why do similar piperidin-4-ol derivatives show conflicting results in glucose tolerance tests?

- Methodological Answer : Discrepancies arise from differences in:

- Islet pre-treatment duration : 24-hour pre-treatment with 200 nM derivative enhances β-cell survival, while acute administration does not .

- Species specificity : Human islet responses (e.g., insulin secretion) may not correlate with murine models due to receptor expression variations .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.